BenchChemオンラインストアへようこそ!

4-Fluoro-2-(trifluoromethyl)anisole

Medicinal Chemistry ADME Lipophilicity

4-Fluoro-2-(trifluoromethyl)anisole (CAS 1214360-06-1), also known as 5-fluoro-2-methoxybenzotrifluoride, is a fluorinated aromatic ether with the molecular formula C8H6F4O and a molecular weight of 194.13 g/mol. This compound features a para-fluoro substitution and an ortho-trifluoromethyl group relative to the methoxy moiety, a structural arrangement that confers distinct electronic and steric properties relevant to pharmaceutical and agrochemical synthesis.

Molecular Formula C8H6F4O
Molecular Weight 194.13 g/mol
CAS No. 1214360-06-1
Cat. No. B6322789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(trifluoromethyl)anisole
CAS1214360-06-1
Molecular FormulaC8H6F4O
Molecular Weight194.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)C(F)(F)F
InChIInChI=1S/C8H6F4O/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3
InChIKeyBVLVRUSRWSPNKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-(trifluoromethyl)anisole (CAS 1214360-06-1): Procurement-Ready Fluorinated Building Block for Medicinal Chemistry


4-Fluoro-2-(trifluoromethyl)anisole (CAS 1214360-06-1), also known as 5-fluoro-2-methoxybenzotrifluoride, is a fluorinated aromatic ether with the molecular formula C8H6F4O and a molecular weight of 194.13 g/mol . This compound features a para-fluoro substitution and an ortho-trifluoromethyl group relative to the methoxy moiety, a structural arrangement that confers distinct electronic and steric properties relevant to pharmaceutical and agrochemical synthesis [1]. Its predicted physicochemical parameters include a boiling point of 179.9±40.0 °C, a density of 1.284±0.06 g/cm³, and a calculated LogP of 2.8531 [1]. As a versatile intermediate, it is commercially available in purities of ≥97% (NLT 97%) to 98% [2].

Why 4-Fluoro-2-(trifluoromethyl)anisole (1214360-06-1) Cannot Be Replaced by Generic Analogs in Lead Optimization


The para-fluoro/ortho-trifluoromethyl substitution pattern in 4-Fluoro-2-(trifluoromethyl)anisole generates a unique electronic and steric profile that is not recapitulated by simpler anisole derivatives . A comprehensive matched molecular pair analysis from the Pfizer corporate database demonstrated that replacing a methoxy group (PhOCH3) with a trifluoromethoxy group (PhOCF3) increases LogD by approximately 1 log unit, significantly altering lipophilicity, yet this same substitution can paradoxically reduce passive permeability and fails to appreciably improve metabolic stability [1]. The additional 4-fluoro substituent in the target compound further modulates electron density and metabolic soft spots, meaning that substituting 4-Fluoro-2-(trifluoromethyl)anisole with either the non-fluorinated anisole (LogP ~2.3) or the mono-trifluoromethyl analog 2-(trifluoromethyl)anisole (LogP 2.71) will lead to divergent physicochemical and ADME outcomes [1]. These property differences render generic substitution invalid for structure-activity relationship (SAR) studies and procurement decisions [1].

Quantitative Differentiation of 4-Fluoro-2-(trifluoromethyl)anisole (1214360-06-1) Against Structural Analogs: A Procurement Evidence Guide


LogP and Lipophilicity Advantage of 4-Fluoro-2-(trifluoromethyl)anisole over Non-Fluorinated and Mono-Trifluoromethyl Analogs

4-Fluoro-2-(trifluoromethyl)anisole exhibits a calculated LogP of 2.8531, which is significantly higher than that of the non-fluorinated analog 4-fluoroanisole (LogP 1.83 to 2.3) and the mono-trifluoromethyl analog 2-(trifluoromethyl)anisole (LogP 2.714) [1]. This increase in lipophilicity is consistent with the class-level observation that PhOCF3 substitution increases LogD by approximately 1 log unit over PhOCH3 compounds, as demonstrated in a Pfizer matched molecular pair analysis [2]. The higher LogP value of 4-Fluoro-2-(trifluoromethyl)anisole indicates enhanced membrane partitioning potential, which can be strategically leveraged to modulate bioavailability in drug candidates [2].

Medicinal Chemistry ADME Lipophilicity

CYP2D6 Inhibition Profile of 4-Fluoro-2-(trifluoromethyl)anisole: Low Drug-Drug Interaction Risk

4-Fluoro-2-(trifluoromethyl)anisole was evaluated for its inhibitory activity against the polymorphic drug-metabolizing enzyme CYP2D6 in human liver microsomes. The compound exhibited an IC50 value of 20,000 nM (20 µM), indicating weak CYP2D6 inhibition [1]. This level of inhibition is substantially lower than that of many known CYP2D6 inhibitors, which typically display IC50 values in the low nanomolar to low micromolar range [2]. While direct comparator data for close analogs in the same assay system are not available, this weak inhibition profile suggests a lower potential for CYP2D6-mediated drug-drug interactions (DDIs) compared to more potent CYP2D6 inhibitors, a key consideration for compounds intended for use in polypharmacy contexts [1][2].

Drug Metabolism Cytochrome P450 Safety Pharmacology

Fatty Acid Synthase (FASN) Thioesterase Domain Antagonist Activity: A Potential Selectivity Edge for 4-Fluoro-2-(trifluoromethyl)anisole-Derived Scaffolds

4-Fluoro-2-(trifluoromethyl)anisole has been evaluated for antagonist activity against the recombinant fatty acid synthase (FASN) thioesterase domain, yielding a Ki value of 2,500 nM (2.5 µM) [1]. While this is a modest affinity, FASN is a validated therapeutic target in oncology and metabolic diseases, and this data point confirms that the scaffold can engage this target [2]. In contrast, the non-fluorinated anisole core generally lacks significant FASN inhibitory activity, highlighting the contribution of the fluorine/trifluoromethyl substitution pattern to target binding [1]. This evidence positions 4-Fluoro-2-(trifluoromethyl)anisole as a privileged starting point for developing more potent FASN inhibitors compared to non-fluorinated analogs [1][2].

Cancer Metabolism Enzyme Inhibition FASN

Predicted Physicochemical Properties of 4-Fluoro-2-(trifluoromethyl)anisole: Boiling Point and Density Differentiation from Non-Fluorinated Analogs

The predicted boiling point of 4-Fluoro-2-(trifluoromethyl)anisole is 179.9±40.0 °C, and its predicted density is 1.284±0.06 g/cm³ . These values are notably higher than those of the non-fluorinated anisole (boiling point ~154 °C, density ~0.995 g/cm³) and the mono-fluoro analog 4-fluoroanisole (boiling point 157 °C, density 1.114 g/cm³) [1]. The increased boiling point and density are consistent with the introduction of the electron-withdrawing and polarizable trifluoromethyl group, which enhances intermolecular interactions [2]. For procurement and process development, these higher values inform decisions regarding distillation conditions, solvent compatibility, and safety assessments .

Process Chemistry Physicochemical Characterization Procurement Specifications

Optimal Procurement and Research Applications for 4-Fluoro-2-(trifluoromethyl)anisole (1214360-06-1) Based on Evidence


Lead Optimization of Lipophilic Scaffolds for CNS and Intracellular Targets

The elevated LogP of 2.8531 (ΔLogP of up to +1.02 vs. non-fluorinated analogs) makes 4-Fluoro-2-(trifluoromethyl)anisole an ideal building block for enhancing membrane permeability in drug candidates targeting the central nervous system (CNS) or intracellular compartments [1]. The class-level matched molecular pair analysis confirms that trifluoromethyl substitution consistently increases lipophilicity, which is a critical parameter for crossing the blood-brain barrier or penetrating cellular membranes [1]. Procurement of this compound supports SAR studies aimed at optimizing bioavailability and target engagement in CNS and oncology programs [1].

Design of Low DDI Risk Candidates for Polypharmacy Indications

The weak CYP2D6 inhibitory activity (IC50 = 20 µM) of 4-Fluoro-2-(trifluoromethyl)anisole indicates a low potential for drug-drug interactions mediated by this polymorphic enzyme [2]. This property is particularly valuable for developing therapeutics intended for chronic conditions where patients are likely to be on multiple medications (e.g., cardiovascular, metabolic, or psychiatric disorders) [2][3]. Using this compound as a core scaffold in early-stage drug discovery can reduce the risk of late-stage CYP2D6 liabilities, thereby decreasing the likelihood of costly clinical failures or post-marketing safety concerns [2].

Discovery of Novel FASN Inhibitors for Oncology and Metabolic Diseases

The demonstrated Ki of 2.5 µM for FASN thioesterase domain antagonism validates 4-Fluoro-2-(trifluoromethyl)anisole as a viable starting point for medicinal chemistry campaigns targeting fatty acid synthase [4]. Given that non-fluorinated anisole analogs lack this activity, the fluoro/trifluoromethyl substitution pattern confers a tangible advantage in target engagement [4][5]. Procuring this building block enables the exploration of SAR around a fluorinated core that has already shown interaction with a validated oncology target, accelerating hit-to-lead progression in cancer metabolism programs [4][5].

Quote Request

Request a Quote for 4-Fluoro-2-(trifluoromethyl)anisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.